molecular formula C4H2F8O7S2 B14311947 2,2'-Oxybis(tetrafluoroethane-1-sulfonic acid) CAS No. 113507-84-9

2,2'-Oxybis(tetrafluoroethane-1-sulfonic acid)

Cat. No.: B14311947
CAS No.: 113507-84-9
M. Wt: 378.2 g/mol
InChI Key: HVFWAIFDNITFHT-UHFFFAOYSA-N
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Description

2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid): is a strong acid with remarkable chemical properties. Its structure consists of two tetrafluoroethyl groups linked by an oxygen atom, with sulfonic acid functional groups attached to each carbon atom. The compound is colorless and highly soluble in water.

Preparation Methods

a. Synthetic Routes: Several synthetic routes lead to the formation of 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid). One common method involves the reaction of tetrafluoroethylene with sulfur trioxide (SO3) in the presence of a suitable solvent. The reaction proceeds as follows:

CF2=CF2+SO3CF2SO3H\text{CF}_2=CF_2 + \text{SO}_3 \rightarrow \text{CF}_2\text{SO}_3\text{H} CF2​=CF2​+SO3​→CF2​SO3​H

b. Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100–150 °C) and under controlled conditions to prevent side reactions. Solvents like chlorosulfonic acid or oleum (fuming sulfuric acid) are commonly used.

c. Industrial Production: In industry, 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) is produced on a large scale. The process involves continuous flow reactors and optimized reaction conditions to achieve high yields.

Chemical Reactions Analysis

a. Types of Reactions:

    Acid-Base Reactions: As a strong acid, it readily donates protons (H) in reactions with bases.

    Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing sulfonic acid groups.

    Oxidation and Reduction: While it is not commonly used for redox reactions, it can participate in such processes.

b. Common Reagents and Conditions:

    Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization reactions.

    Dehydrating Agents: Phosphorus pentoxide (PO) or thionyl chloride (SOCl) for dehydration reactions.

    Halogenating Agents: Chlorine (Cl) or bromine (Br) for halogenation reactions.

c. Major Products: The major product of its reactions is typically the corresponding tetrafluoroethyl sulfonic acid derivative.

Scientific Research Applications

    Electrolyte in Fuel Cells: Due to its high acidity and stability, it finds use as an electrolyte in fuel cells.

    Catalysis: It serves as a catalyst in certain organic reactions.

    Ion Exchange Resins: The compound is incorporated into ion exchange resins for water purification.

Mechanism of Action

The exact mechanism by which 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) exerts its effects depends on the specific application. In fuel cells, it facilitates proton transport across the membrane. In catalysis, it enhances reaction rates by providing an acidic environment.

Comparison with Similar Compounds

While 2,2’-Oxybis(tetrafluoroethane-1-sulfonic acid) is unique due to its tetrafluoroethyl bridge, similar compounds include trifluoromethanesulfonic acid (CAS: 1493-13-6) and norflurane (CAS: 811-97-2).

Remember that this compound’s strong acidity and unique structure make it valuable in various scientific and industrial applications.

Properties

CAS No.

113507-84-9

Molecular Formula

C4H2F8O7S2

Molecular Weight

378.2 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-sulfoethoxy)ethanesulfonic acid

InChI

InChI=1S/C4H2F8O7S2/c5-1(6,3(9,10)20(13,14)15)19-2(7,8)4(11,12)21(16,17)18/h(H,13,14,15)(H,16,17,18)

InChI Key

HVFWAIFDNITFHT-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)S(=O)(=O)O)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F

Origin of Product

United States

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